2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
Description
2-(Benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a synthetic acetamide derivative featuring a benzylsulfanyl (C₆H₅CH₂S-) substituent and a fused bicyclic dihydroacenaphthylene moiety.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-20(14-24-13-15-5-2-1-3-6-15)22-19-12-11-17-10-9-16-7-4-8-18(19)21(16)17/h1-8,11-12H,9-10,13-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVHBALRSLABLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves the reaction of 1,2-dihydroacenaphthylene with benzyl mercaptan under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reacted with acetic anhydride to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetamide group, yielding simpler derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Derivatives with simplified structures.
Substitution: Compounds with different functional groups replacing the benzylsulfanyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery, particularly for its potential antimicrobial and anticancer activities. Studies have demonstrated that derivatives of similar compounds exhibit significant inhibition against various cancer cell lines and microbial pathogens.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of related acetamides, revealing that modifications to the sulfanyl group could enhance cytotoxicity against breast cancer cell lines (MDA-MB-231). The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the importance of structural variations in enhancing biological activity .
Research indicates that compounds with similar structural motifs may interact with biological targets such as enzymes or receptors. For instance, derivatives have been tested for their ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
Case Study: Enzyme Inhibition
A series of benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX, showing IC50 values in the low nanomolar range, indicating strong selectivity for this enzyme over others .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for further derivatization, enabling chemists to explore new chemical entities with desired properties.
Data Table: Synthetic Applications
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acenaphthylene moiety may intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Analogs in Thiadiazole and Thiazole Families
Key Compounds from and :
describes thiadiazole-based acetamides (e.g., compounds 5h , 5j , 5m ), while focuses on thiazole derivatives with the dihydroacenaphthylene group (e.g., 3c–3h ). These analogs share the acetamide backbone but differ in core heterocycles and substituents.
Key Observations :
- Core Rigidity : The dihydroacenaphthylene group in 3c–3g correlates with higher melting points (up to 325°C) compared to thiadiazole analogs (133–170°C), suggesting enhanced crystallinity due to planar aromatic systems .
Benzothiazole-Based Acetamides ()
highlights benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide). These compounds share the acetamide linkage but replace the dihydroacenaphthylene or thiadiazole cores with benzothiazole.
Comparison :
- Electron Effects : The trifluoromethyl group in benzothiazole analogs enhances electronegativity, contrasting with the electron-donating benzylsulfanyl group in the target compound. This difference could influence reactivity in catalytic or medicinal applications .
Biological Activity
2-(Benzylsulfanyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H17NOS. The compound features a benzylsulfanyl group attached to an acetamide moiety and a dihydroacenaphthylene structure. The synthesis typically involves the reaction of benzyl mercaptan with an appropriate acetamide derivative under controlled conditions to yield the desired product.
Anticonvulsant Properties
Recent studies have indicated that derivatives of N-benzyl acetamides exhibit significant anticonvulsant activity. For instance, a related compound demonstrated protection against maximal electroshock (MES)-induced seizures in animal models. The study found that modifications to the acetamido group influenced the anticonvulsant efficacy, suggesting that similar derivatives may exhibit comparable effects .
Antioxidant Activity
Research has shown that compounds with similar structures possess notable antioxidant properties. For example, N-benzyl-2-acetamido derivatives displayed significant radical scavenging activity against DPPH and ABTS radicals, indicating their potential as antioxidants in preventing oxidative stress-related diseases .
Case Studies
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and interact with various receptors involved in seizure activity. The presence of the benzylsulfanyl group may enhance lipophilicity, facilitating better penetration through biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
